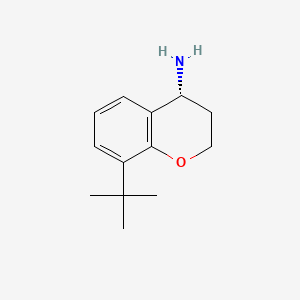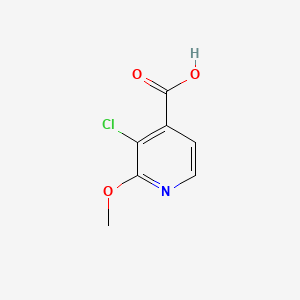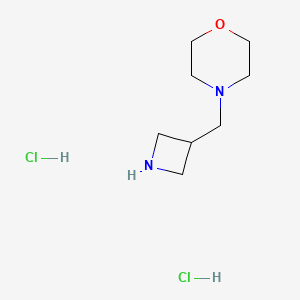
Potassium trifluoro(pyrimidin-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(pyrimidin-2-yl)borate is a chemical compound with the molecular formula C5H4KN2BF3. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoro(pyrimidin-2-yl)borate can be synthesized through the reaction of pyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of pyrimidine-2-boronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(pyrimidin-2-yl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(pyrimidin-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into new pharmaceuticals often employs this compound as a key reagent in the synthesis of drug molecules.
Industry: Beyond research, the compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which potassium trifluoro(pyrimidin-2-yl)borate exerts its effects is primarily through its role in Suzuki–Miyaura cross-coupling reactions. The process involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex, facilitated by the presence of a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(2-thienyl)borate
Comparison: Potassium trifluoro(pyrimidin-2-yl)borate is unique due to its pyrimidinyl group, which imparts distinct electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the presence of the pyrimidinyl group can enhance the compound’s ability to participate in cross-coupling reactions with certain substrates, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro(pyrimidin-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-9-2-1-3-10-4;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNPPBXWQMJMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=CC=N1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717198 |
Source


|
| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206905-20-5 |
Source


|
| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)





![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)





